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Compound of Interest

Compound Name: (R)-2-phenylpropanal

Cat. No.: B1361230 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive

Technical Guide

This whitepaper provides an in-depth analysis of the spectroscopic data for the chiral molecule

(R)-2-phenylpropanal. The information presented herein is crucial for the identification,

characterization, and quality control of this compound in research and development settings,

particularly within the pharmaceutical and fragrance industries. This guide offers a detailed

summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside comprehensive experimental protocols.

Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data for 2-

phenylpropanal. Note that while the specific (R)-enantiomer is the focus, in standard achiral

spectroscopic measurements, its data is identical to that of its (S)-enantiomer and the racemic

mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.65 Doublet (d) 1H
Aldehydic proton (-

CHO)

~7.30 Multiplet (m) 5H
Aromatic protons

(C₆H₅)

~3.60 Quartet (q) 1H Methine proton (-CH)

~1.45 Doublet (d) 3H Methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpropanal (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~200 Carbonyl carbon (C=O)

~138 Aromatic quaternary carbon

~129 Aromatic methine carbons

~128 Aromatic methine carbons

~127 Aromatic methine carbons

~51 Methine carbon (-CH)

~15 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Phenylpropanal (Liquid Film)
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Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2980-2880 Medium Aliphatic C-H stretch

~2820 and ~2720 Medium, Sharp
Aldehydic C-H stretch (Fermi

resonance)

~1723 Strong, Sharp
Carbonyl (C=O) stretch of an

aldehyde

~1600, ~1495, ~1450 Medium to Strong Aromatic C=C ring stretches

~760 and ~700 Strong
C-H out-of-plane bending for a

monosubstituted benzene ring

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2-Phenylpropanal (Electron Ionization - EI)

m/z Ratio Relative Intensity Proposed Fragment Ion

134 Moderate [M]⁺ (Molecular ion)

105 High [C₈H₉]⁺ (Loss of -CHO)

91 High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

29 Moderate [CHO]⁺ (Formyl cation)

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (R)-2-phenylpropanal is prepared for NMR analysis.[1][2]
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Sample Preparation:

Approximately 5-10 mg of (R)-2-phenylpropanal is accurately weighed and dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

The solution is transferred to a clean, dry 5 mm NMR tube.[1]

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32 (signal dependent).

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C).

Relaxation delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For
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¹H NMR, the signals are integrated to determine the relative proton counts, and coupling

constants are measured.

Infrared (IR) Spectroscopy
The IR spectrum of the neat liquid (R)-2-phenylpropanal is obtained using an FTIR

spectrometer.

Sample Preparation:

For Attenuated Total Reflectance (ATR)-FTIR, a single drop of the neat liquid is placed

directly onto the clean ATR crystal.[4]

For transmission FTIR, a thin film of the liquid is prepared between two salt plates (e.g.,

NaCl or KBr).[5][6]

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: ATR or transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty ATR crystal or clean salt plates is

recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of

wavenumber. The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is employed to determine the purity of (R)-2-phenylpropanal and to obtain its mass

spectrum for structural confirmation.

Sample Preparation:

A dilute solution of (R)-2-phenylpropanal is prepared in a volatile organic solvent such as

dichloromethane or ethyl acetate (e.g., 1 mg/mL).

The solution is then transferred to a GC vial.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a

temperature of 250°C.

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a stationary phase like 5% phenyl polysiloxane).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at

10°C/min to 250°C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-350.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.
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Data Analysis: The total ion chromatogram (TIC) is analyzed to assess the purity of the sample.

The mass spectrum corresponding to the GC peak of (R)-2-phenylpropanal is then examined.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides

structural information.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-2-phenylpropanal.
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Caption: General workflow for the spectroscopic analysis of (R)-2-phenylpropanal.

This comprehensive guide provides the essential spectroscopic data and methodologies

required for the thorough characterization of (R)-2-phenylpropanal. The structured data tables
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and detailed protocols are intended to support researchers and professionals in their analytical

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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